molecular formula C26H50N12O10 B12593092 L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine CAS No. 872438-51-2

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine

Cat. No.: B12593092
CAS No.: 872438-51-2
M. Wt: 690.8 g/mol
InChI Key: FXTKCSGJTGRZHH-DXTGJJGZSA-N
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Description

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is a complex peptide compound It is characterized by the presence of multiple threonine and ornithine residues, along with diaminomethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residues, leading to the formation of oxo derivatives.

    Reduction: The diaminomethylidene groups can be reduced to yield corresponding amines.

    Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like carbodiimides (e.g., EDC) are used for coupling reactions.

Major Products

The major products formed from these reactions include oxidized threonine derivatives, reduced amine forms of the diaminomethylidene groups, and various substituted peptides.

Scientific Research Applications

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.

    Industry: The compound can be used in the production of specialized biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to active sites, while the threonine and ornithine residues contribute to the overall stability and specificity of the interaction. The compound can modulate various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

872438-51-2

Molecular Formula

C26H50N12O10

Molecular Weight

690.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C26H50N12O10/c1-11(39)17(27)22(45)35-14(6-4-8-32-25(28)29)20(43)34-10-16(42)37-18(12(2)40)23(46)36-15(7-5-9-33-26(30)31)21(44)38-19(13(3)41)24(47)48/h11-15,17-19,39-41H,4-10,27H2,1-3H3,(H,34,43)(H,35,45)(H,36,46)(H,37,42)(H,38,44)(H,47,48)(H4,28,29,32)(H4,30,31,33)/t11-,12-,13-,14+,15+,17+,18+,19+/m1/s1

InChI Key

FXTKCSGJTGRZHH-DXTGJJGZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)N)O

Origin of Product

United States

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